![molecular formula C21H19N3O4 B2500023 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-21-0](/img/structure/B2500023.png)

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

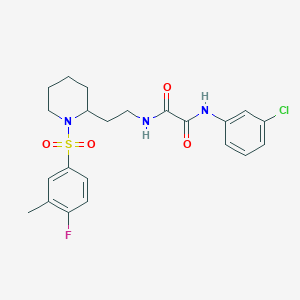

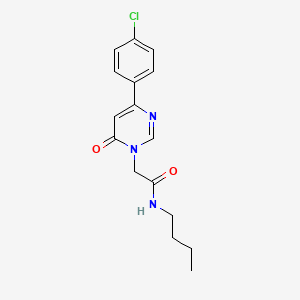

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Highly Sensitive Detection Probes

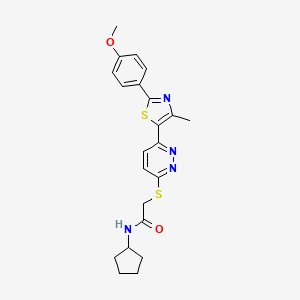

Highly Sensitive Coumarin–Pyrazolone Probe for Cr3+ Detection in Living Cells

A study by Mani et al. (2018) synthesized a compound from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and 2-hydrazino-4-phenyl thiazole. This compound, upon complexation with Cr3+ ions, exhibited quick color change and significant fluorescence quenching, making it a highly sensitive probe for detecting Cr3+ in living cells (Mani et al., 2018).

Antioxidant Activity

Synthesis, Characterization and Antioxidant Activity of Coumarin Tethered 1,3,4-oxadiazole Analogues

Basappa et al. (2021) developed a series of coumarin-oxadiazole hybrids with significant antioxidant properties. The study highlights the synthesis method and the radical scavenging activities of these compounds, pointing to their potential as antioxidant leads (Basappa et al., 2021).

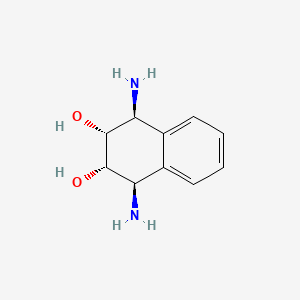

Selective Detection of Sulfite

Ratiometric Fluorescence Probe for Sulfite Detection

Sun et al. (2017) described a novel fluorescent probe based on the Michael addition mechanism for selective detection of sulfite. This probe demonstrates high selectivity and potential for monitoring sulfite levels in realistic samples and living cells (Sun et al., 2017).

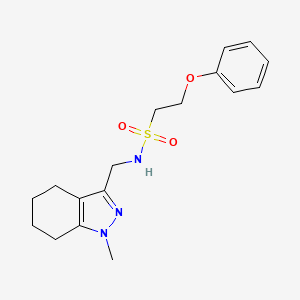

Fluorescence Regulation by Intramolecular Electron Transfer

Bichromophoric Fluorescent Dyes for Polarity and pH Sensing

A study by Syzova et al. (2004) synthesized bichromophoric compounds that showed fluorescence properties regulated by photoinduced intramolecular electron transfer. These findings suggest the use of such compounds as fluorescence probes sensitive to the polarity and pH of their environment (Syzova et al., 2004).

Antibacterial and Antifungal Agents

New Oxadiazole Derivatives as Potential Antibacterial and Antifungal Agents

Mahesh et al. (2022) synthesized oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing good yields and potential antibacterial and antifungal activities. This research opens avenues for developing novel antimicrobial agents (Mahesh et al., 2022).

Mécanisme D'action

Target of Action

It is known that the compound exhibits fluorescence properties , which suggests that it may interact with various biological targets that can influence fluorescence emission.

Mode of Action

The compound, also known as a fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH), shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . This suggests that the compound interacts with its targets in a way that influences these properties. For instance, the compound may bind to its targets in a manner that enhances fluorescence emission under certain conditions (e.g., in the presence of methanol).

Result of Action

The compound exhibits several unique properties, including aggregation-induced emission, acidochromism, and mechanochromic luminescent features . These properties suggest that the compound could have a variety of applications, such as in the development of new imaging techniques or as a research tool for studying various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be influenced by factors such as pH, temperature, and the presence of certain solvents (e.g., methanol) . Understanding how these and other environmental factors affect the compound’s properties is crucial for optimizing its use in various applications.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXSHQBCHBUIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)